7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide
Description
Core Structural Features and Functional Groups
The molecular architecture of 7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide (molecular formula: $$ \text{C}{19}\text{H}{15}\text{N}2\text{O}5 $$, molecular weight: 357.34 g/mol) combines multiple heterocyclic and functional motifs critical to its biochemical interactions. Key structural components include:
- Benzofuran Core : A fused bicyclic system comprising a benzene ring and a furan heterocycle, substituted with a methoxy group (-OCH$$_3$$) at the 7-position.
- Carboxamide Functional Group : Positioned at the 2-carbon of the benzofuran moiety, this group forms an amide bond with the isoindole-dione subunit.
- Isoindole-1,3-Dione Substituent : A 2-methyl-substituted isoindole ring with two ketone groups at the 1- and 3-positions, contributing to electron-deficient character and potential hydrogen-bonding interactions.
Table 1: Structural Comparison with Related Benzofuran Derivatives
The integration of these groups creates a planar, aromatic system with polar substituents, enhancing its ability to engage in π-π stacking and hydrogen bonding—features often exploited in drug design.
Historical Context and Emergence in Medicinal Chemistry
The compound’s development reflects broader trends in heterocyclic chemistry, particularly the exploration of benzofuran-carboxamide hybrids as bioactive scaffolds. Early synthetic efforts focused on simple benzofuran derivatives, such as 7-methoxy-1-benzofuran-2-carboxamide (PubChem CID: 1488036), which demonstrated moderate pharmacological activity. However, the addition of the isoindole-dione subunit marked a strategic shift toward enhancing target selectivity and metabolic stability.
A pivotal advancement emerged from methodologies like 8-aminoquinoline-directed C–H arylation , which enabled efficient functionalization of the benzofuran core at the C3 position. Subsequent transamidation protocols facilitated the introduction of diverse amide substituents, including the isoindole-dione group. Patent filings from 2019–2025 highlight the compound’s optimization for kinase inhibition and anti-inflammatory applications, though specific therapeutic targets remain under investigation.
Relevance in Heterocyclic Drug Design
Heterocycles dominate modern pharmacopeias due to their versatility in mimicking endogenous molecules and modulating biological pathways. This compound exemplifies three design principles:
- Diverse Pharmacophore Integration : The benzofuran-isoindole-dione framework merges electron-rich (benzofuran) and electron-deficient (isoindole-dione) regions, enabling interactions with both hydrophobic and polar enzyme pockets.
- Tunable Solubility : The carboxamide and methoxy groups improve aqueous solubility compared to nonpolar benzofuran analogs, addressing a common limitation in drug candidates.
- Synthetic Scalability : Modular synthesis routes, as described in recent literature, allow rapid derivatization to explore structure-activity relationships (SAR).
Table 2: Research Findings on Pharmacological Potential
These attributes position the compound as a promising scaffold for developing therapeutics targeting inflammatory and proliferative diseases, though further mechanistic studies are warranted.
Properties
IUPAC Name |
7-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-21-18(23)12-7-6-11(9-13(12)19(21)24)20-17(22)15-8-10-4-3-5-14(25-2)16(10)26-15/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRZMMKWZRNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.
Synthesis of the Isoindoline Moiety: This involves the reaction of phthalic anhydride with an amine to form the isoindoline structure.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the isoindoline derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the isoindoline moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Benzofuran vs. Benzamide Core
- The target compound and C8 share a benzofuran core, which enhances π-π stacking in enzyme active sites. In contrast, 4-methoxy-3-nitrobenzamide () uses a nitro-substituted benzamide, introducing strong electron-withdrawing effects that may alter binding kinetics .
C8 replaces this with a flexible sulfamoylbenzyl group, which may enhance solubility but reduce target specificity . 2-Chloroacetamide () lacks aromaticity in its linker, likely diminishing enzyme interactions compared to the isoindole system .
Functional Group Contributions
- The methoxy group in the target compound and C8 modulates electron density on the benzofuran ring, influencing binding to hydrophobic pockets. The nitro group in ’s compound may sterically hinder interactions or introduce toxicity risks .
Research Findings and Hypotheses
- HDAC Inhibition : The target compound’s carboxamide group is critical for zinc coordination in HDAC active sites, akin to C6. However, its isoindole moiety may confer improved selectivity for specific HDAC isoforms (e.g., HDAC1/2) over C8’s sulfonamide-based derivatives .
- Synthetic Feasibility : The isoindole-dioxo system in the target compound requires multi-step synthesis, including cyclization and amide coupling, whereas chloroacetamide analogs () are simpler to prepare but less biologically promising .
- Pharmacokinetics : The hydrophobic isoindole group in the target compound may reduce aqueous solubility compared to C8’s sulfamoyl group, necessitating formulation optimizations for in vivo studies.
Biological Activity
7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety fused with an isoindole structure, which contributes to its biological profile. Its molecular formula is C₁₈H₁₈N₂O₄, and it has a molecular weight of approximately 342.35 g/mol.
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammation respectively .
- Antioxidant Activity : The presence of methoxy groups in its structure is associated with enhanced antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Potential : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Data
The following table summarizes key biological activities reported for 7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide based on available research findings:
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells against oxidative damage induced by glutamate toxicity. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
- Anti-inflammatory Properties : In vitro assays showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Anticancer Studies : Research involving various cancer cell lines indicated that this compound led to a dose-dependent reduction in cell viability, with mechanisms involving both apoptosis and cell cycle arrest being proposed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
